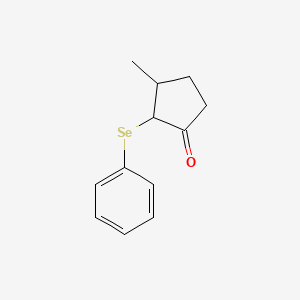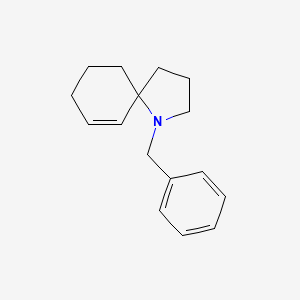
1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro(45)dec-6-ene, 1-(phenylmethyl)- is a spirocyclic compound that features a nitrogen atom within its spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclic ketones with N-sulfonylhydrazones and azidoboronic acids. This reaction proceeds through a domino process that forms both Csp3-C and Csp3-N bonds without the need for a transition-metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Phenyl-1-azaspiro(4.5)decane hydrochloride
- 2-(1-azaspiro[4.5]dec-1-yl)-5-phenyl-1,3-oxazol-4(5H)-one
- 6-Phenyl-1-azaspiro[4.5]decan-2-one
Uniqueness
1-Azaspiro(4.5)dec-6-ene, 1-(phenylmethyl)- is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
78877-18-6 |
|---|---|
Molekularformel |
C16H21N |
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
1-benzyl-1-azaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C16H21N/c1-3-8-15(9-4-1)14-17-13-7-12-16(17)10-5-2-6-11-16/h1,3-5,8-10H,2,6-7,11-14H2 |
InChI-Schlüssel |
JOLDDGFNJHXFJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC2(C1)CCCN2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


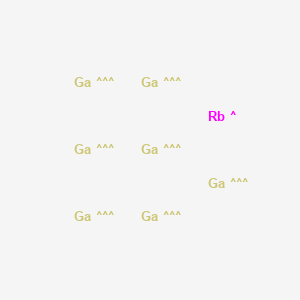
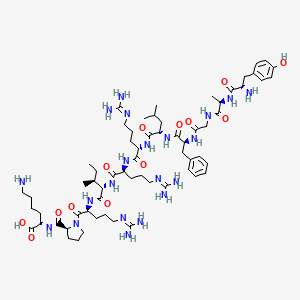
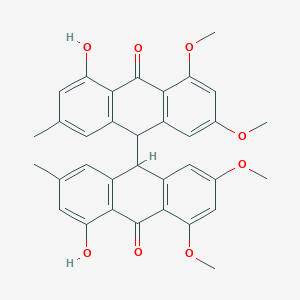
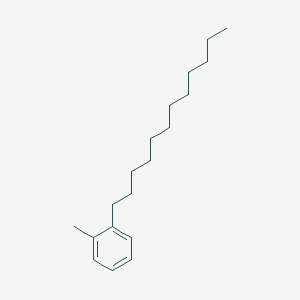
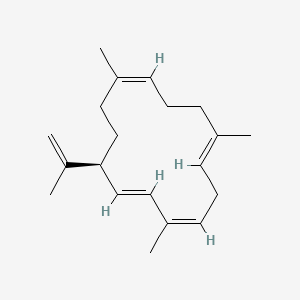
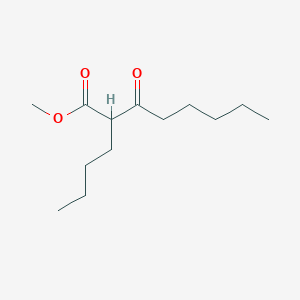
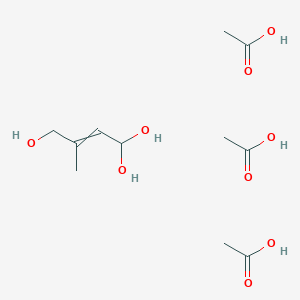
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
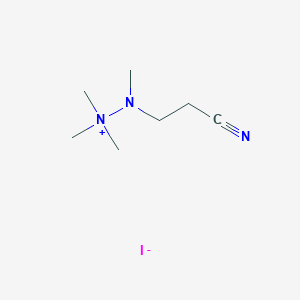
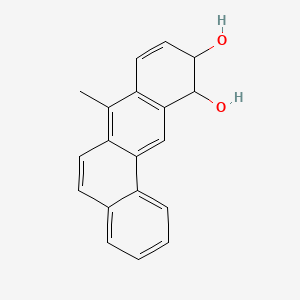
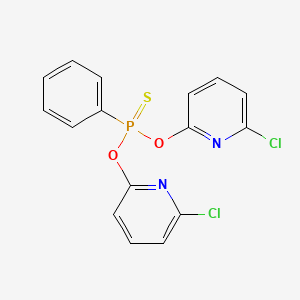
methanone](/img/structure/B14440711.png)
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
